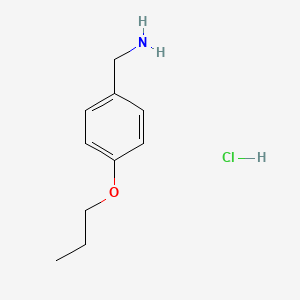
(4-Propoxybenzyl)amine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
((4-Propoxybenzyl)amine hydrochloride, also known as 4-PBA-HCl, 4-PB, and 4-Propoxybenzylamine hydrochloride, is a chemical compound that is widely used in the laboratory setting for a variety of scientific research applications. It is a white crystalline powder with a molecular weight of 247.72 g/mol and a melting point of 120-122°C. 4-PBA-HCl is a derivative of the compound 4-aminobenzyl alcohol and is commonly used in the synthesis of other compounds. It is also used as a reagent in organic synthesis and as an inhibitor of enzymes in biochemical and physiological research.
科学研究应用
(4-Propoxybenzyl)amine hydrochloride is widely used in the laboratory setting for a variety of scientific research applications. It is commonly used as an inhibitor of enzymes in biochemical and physiological research, as well as a reagent in organic synthesis. It has also been used as a ligand in the synthesis of metal complexes, as a catalyst in the synthesis of organic compounds, and as a precursor in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of (4-Propoxybenzyl)amine hydrochloride is not fully understood, but it is believed to act as an inhibitor of enzymes. It is thought to interact with the active site of enzymes, blocking the binding of substrates to the enzyme and thus preventing the enzyme from catalyzing the reaction. Additionally, (4-Propoxybenzyl)amine hydrochloride has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as a precursor in the synthesis of pharmaceuticals.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Propoxybenzyl)amine hydrochloride are not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs, which may explain its potential use as a precursor in the synthesis of pharmaceuticals. Additionally, it has been reported to have antifungal and antibacterial properties, although further research is needed to confirm these claims.
实验室实验的优点和局限性
The main advantage of using (4-Propoxybenzyl)amine hydrochloride in laboratory experiments is its ability to act as an inhibitor of enzymes. This can be beneficial in biochemical and physiological research, as it can be used to block the binding of substrates to the enzyme and thus prevent the enzyme from catalyzing the reaction. Additionally, it is relatively easy to synthesize and is relatively inexpensive.
However, there are also some limitations to using (4-Propoxybenzyl)amine hydrochloride in laboratory experiments. For example, it is not completely understood how it works, so it is difficult to determine the exact mechanism of action. Additionally, it has been reported to have antifungal and antibacterial properties, but further research is needed to confirm these claims.
未来方向
There are a number of potential future directions for research involving (4-Propoxybenzyl)amine hydrochloride. These include further research into its mechanism of action, its potential antifungal and antibacterial properties, and its potential use as a precursor in the synthesis of pharmaceuticals. Additionally, further research could be conducted into its potential applications in the synthesis of metal complexes, as well as its potential use as a reagent in organic synthesis. Finally, further research could be conducted into the safety and efficacy of (4-Propoxybenzyl)amine hydrochloride in laboratory experiments, as well as its potential side effects.
合成方法
(4-Propoxybenzyl)amine hydrochloride is synthesized through the reaction of 4-aminobenzyl alcohol and hydrochloric acid. The reaction between the two compounds results in the formation of (4-Propoxybenzyl)amine hydrochloride, water, and ethanol as byproducts. The reaction is typically carried out in an aqueous medium at a temperature of around 80°C for a period of one hour. The reaction is typically monitored by thin-layer chromatography (TLC) to ensure that the product is of the desired purity.
属性
IUPAC Name |
(4-propoxyphenyl)methanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-2-7-12-10-5-3-9(8-11)4-6-10;/h3-6H,2,7-8,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFDIBUAOIUPMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CN.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


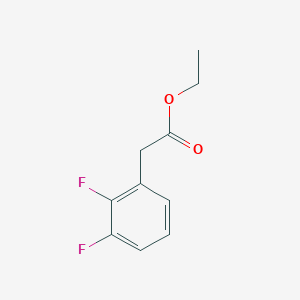
![2,6-Bis[1-(N-2-benzylphenylimino)ethyl]pyridine](/img/structure/B6316668.png)
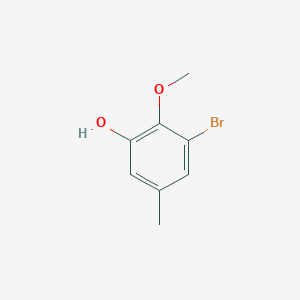


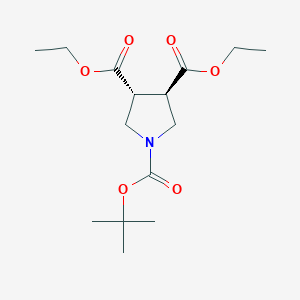
![(7R,9aR)-t-Butyl 7-(aminomethyl)hexahydro-1H-pyrido[1,2-a]pyrazine-2(6H)-carboxylate](/img/structure/B6316702.png)

![[1-(5-Methyl-1,3-thiazol-4-yl)ethyl]amine dihydrochloride hydrate](/img/structure/B6316704.png)
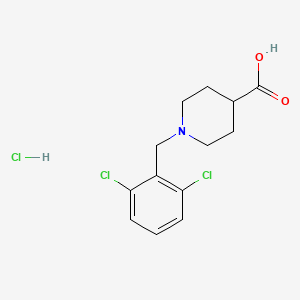
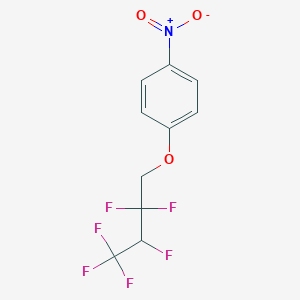
![[1-(4-Methylphenyl)-1H-tetrazol-5-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B6316717.png)
